2-Ethylphenylhydrazine hydrochloride

Description

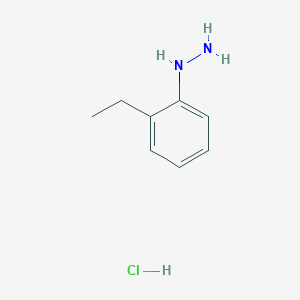

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-ethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHPTOKYVGZBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19398-06-2 | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58711-02-7, 19398-06-2 | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58711-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl phenyl hydrazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8574WNK2HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 2-Ethylphenylhydrazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in complex organic synthesis, particularly in the pharmaceutical industry.

Core Chemical Identity and Physical Properties

2-Ethylphenylhydrazine hydrochloride is a substituted aromatic hydrazine salt. Its hydrochloride form enhances stability and solubility in aqueous media, making it a versatile reagent in various synthetic applications.[1]

Chemical Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for 2-Ethylphenylhydrazine hydrochloride.

| Identifier | Value | Source(s) |

| CAS Number | 19398-06-2, 58711-02-7 | [2][3][4] |

| Molecular Formula | C₈H₁₃ClN₂ | [1][2] |

| Molecular Weight | 172.66 g/mol | [1][2][5] |

| IUPAC Name | (2-ethylphenyl)hydrazine;hydrochloride | [2] |

| InChI | InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H | [2] |

| InChIKey | HBHPTOKYVGZBAJ-UHFFFAOYSA-N | [2] |

| SMILES | CCC1=CC=CC=C1NN.Cl | [2] |

| EC Number | 421-460-2 | [1] |

| MDL Number | MFCD00071599 | [1] |

Physicochemical Properties

The physical and chemical properties of 2-Ethylphenylhydrazine hydrochloride are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline powder or solid. | [3][6] |

| Melting Point | 178 °C (decomposes) | [3][6][7] |

| Solubility | Soluble in water. | [3][5][6] |

| Density | 1.21 g/cm³ | [3][6] |

| Boiling Point | 247.7 °C at 760 mmHg (for the free base) | [3] |

| Flash Point | 118.9 °C (for the free base) | [3] |

| Hygroscopicity | Sensitive to moisture (hygroscopic). | [1][3][6] |

Synthesis and Manufacturing Landscape

The primary route for the synthesis of 2-Ethylphenylhydrazine hydrochloride involves the diazotization of 2-ethylaniline followed by reduction.[8][9] This process is a cornerstone for obtaining this key pharmaceutical intermediate.

Synthetic Pathway Overview

The synthesis can be visualized as a two-step process, where the initial formation of a diazonium salt is a critical, temperature-sensitive step. The subsequent reduction of this intermediate yields the desired hydrazine derivative.

Caption: General synthesis pathway for 2-Ethylphenylhydrazine hydrochloride.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 2-Ethylphenylhydrazine hydrochloride.[9]

Materials:

-

2-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Decolorizing Carbon

-

Celite

Procedure:

-

Preparation of the Aniline Salt: In a reaction vessel equipped with a stirrer and cooling bath, a solution of concentrated hydrochloric acid and water is cooled to 0 °C. 2-ethylaniline is added dropwise while maintaining the temperature, resulting in a thick suspension of the aniline hydrochloride salt.

-

Diazotization: A solution of sodium nitrite in water is added to the suspension over a period of 1.5 hours, with the temperature maintained between 8 °C and 14 °C. This step forms the 2-ethyldiazonium chloride intermediate.

-

Reduction: A solution of tin(II) chloride dihydrate in a 1:1 mixture of concentrated hydrochloric acid and water is added to the reaction mixture over 5 hours, keeping the internal temperature between 5 °C and 10 °C.

-

Isolation of the Crude Product: After stirring for an additional 15 hours, the solid product is collected by filtration.

-

Purification: The crude solid is boiled in water with decolorizing carbon. The hot solution is filtered through Celite.

-

Crystallization: Concentrated hydrochloric acid is added to the filtrate, and the solution is cooled in an ice bath for 30 minutes to induce crystallization.

-

Final Product Isolation and Drying: The resulting tan plates of 2-Ethylphenylhydrazine hydrochloride are collected by filtration and dried under vacuum over a suitable desiccant like phosphorus pentoxide.

Chemical Reactivity and Applications

The reactivity of 2-Ethylphenylhydrazine hydrochloride is dominated by the nucleophilic nature of the hydrazine moiety, making it a valuable building block in organic synthesis.

Fischer Indole Synthesis: A Gateway to Pharmaceuticals

The most prominent application of 2-Ethylphenylhydrazine hydrochloride is in the Fischer indole synthesis. This reaction is pivotal for the construction of indole ring systems, which are prevalent in a vast array of biologically active molecules.

A prime example is the synthesis of Etodolac , a non-steroidal anti-inflammatory drug (NSAID).[7] In this synthesis, 2-Ethylphenylhydrazine hydrochloride is condensed with a suitable ketone or aldehyde equivalent, such as 2,3-dihydrofuran, to form an intermediate which then cyclizes to the indole core of Etodolac.[10]

Caption: Fischer Indole Synthesis of a key Etodolac intermediate.

The causality behind the experimental choices in the Fischer indole synthesis lies in the need for an acidic environment to catalyze the reaction and a suitable solvent system to manage the solubility of the reactants and intermediates. The choice of acid catalyst can significantly impact the reaction yield and purity of the product.[10]

Other Synthetic Applications

Beyond the Fischer indole synthesis, 2-Ethylphenylhydrazine hydrochloride can be employed in the synthesis of other heterocyclic compounds, such as pyrazoles and pyrazolines, through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. It also serves as a precursor for the synthesis of various substituted hydrazones, which are valuable intermediates in their own right.

Purity, Impurities, and Analytical Methods

For applications in drug development, the purity of 2-Ethylphenylhydrazine hydrochloride is of utmost importance. A thorough understanding of its impurity profile and the analytical methods for its assessment is crucial.

Potential Impurities

Impurities in 2-Ethylphenylhydrazine hydrochloride can arise from the starting materials or as byproducts of the synthesis. Common impurities may include:

-

Unreacted 2-Ethylaniline: The starting material for the synthesis.

-

Over-reduction Products: Further reduction of the hydrazine can lead to the formation of aniline derivatives.

-

Oxidation Products: Hydrazines are susceptible to oxidation, which can lead to the formation of various colored impurities.

-

Side-reaction Products from Diazotization: Incomplete or side reactions during the formation of the diazonium salt can introduce impurities.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed to ascertain the purity and confirm the identity of 2-Ethylphenylhydrazine hydrochloride.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of 2-Ethylphenylhydrazine hydrochloride and quantifying any impurities. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11]

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The proton NMR spectrum would show characteristic signals for the ethyl group, the aromatic protons, and the hydrazine protons.[2][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as N-H stretches from the hydrazine and aromatic C-H and C=C vibrations.[2][12]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[2][12]

The following table summarizes key spectroscopic data for 2-Ethylphenylhydrazine hydrochloride.

| Spectroscopic Data | Interpretation | Source(s) |

| ¹H NMR (DMSO-d₆) | Signals corresponding to ethyl protons (triplet and quartet), aromatic protons, and hydrazine protons. | [12] |

| ¹³C NMR (DMSO-d₆) | Signals for the ethyl carbons and the aromatic carbons. | [12] |

| IR (KBr) | Characteristic absorptions for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. | [12] |

| Mass Spectrum | Molecular ion peak corresponding to the molecular weight of the free base. | [2][12] |

Stability and Storage

Proper storage and handling of 2-Ethylphenylhydrazine hydrochloride are essential to maintain its quality and prevent degradation.

Storage Conditions: It should be stored in a well-closed container in a cool, dry place, away from light and moisture.[3] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen) is recommended.[6]

Stability: 2-Ethylphenylhydrazine hydrochloride is sensitive to air and light and can oxidize over time. The hydrochloride salt form provides increased stability compared to the free base.

Safety Information

As with any chemical reagent, it is crucial to handle 2-Ethylphenylhydrazine hydrochloride with appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed.

-

May cause an allergic skin reaction.

-

Causes serious eye damage.

-

Suspected of causing cancer.

-

Causes damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects.[2]

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

Conclusion

2-Ethylphenylhydrazine hydrochloride is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anti-inflammatory drug Etodolac. A comprehensive understanding of its chemical properties, synthetic routes, reactivity, and analytical profile, as detailed in this guide, is essential for its effective and safe utilization in research and drug development. The self-validating nature of the described protocols, grounded in established chemical principles, ensures reliability and reproducibility for the discerning scientist.

References

-

PubChem. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Scribd. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Ethylphenylhydrazine hydrochloride. Retrieved from [Link]

-

Wang, J., et al. (2015). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]

-

IOSR Journal. (n.d.). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Retrieved from [Link]

-

Indian Journal of Chemistry. (2012). An Improved and Scalable Process For The Synthesis of A Key Intermediate For Etodolac. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Keika Ventures. (n.d.). Analytical Method. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (2025, January 12). 2-Ethylphenylhydrazine Hydrochloride - CERTIFICATE OF ANALYSIS. Retrieved from [Link]

-

ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Retrieved from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d 6. Retrieved from [Link]

- Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).

-

Semantic Scholar. (n.d.). Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. Retrieved from [Link]

Sources

- 1. 2-Ethylphenylhydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 2. 2-Ethylphenylhydrazine Hydrochloride | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. 2-Ethylphenylhydrazine 98 19398-06-2 [sigmaaldrich.com]

- 6. 2-Ethylphenylhydrazine hydrochloride | 19398-06-2 [chemicalbook.com]

- 7. 2-Ethylphenylhydrazine hydrochloride | 58711-02-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. alentris.org [alentris.org]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to 2-Ethylphenylhydrazine Hydrochloride (CAS No. 19398-06-02)

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylphenylhydrazine hydrochloride, a critical reagent in modern organic and pharmaceutical synthesis. Moving beyond a simple data sheet, this document elucidates the causality behind its synthesis, its pivotal role in drug development, and the rigorous safety protocols necessary for its handling. The information herein is structured to empower researchers with both foundational knowledge and actionable, field-tested methodologies.

Core Compound Identity and Significance

2-Ethylphenylhydrazine hydrochloride, identified by CAS number 19398-06-02, is a hydrazine derivative that serves as a highly valued organic building block.[1] Its primary significance lies in its role as a key starting material for the synthesis of 7-ethyltryptophol, which is a crucial intermediate in the manufacture of Etodolac.[1][2] Etodolac is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[3] The compound's utility extends to various other chemical reactions where the introduction of an ethylphenylhydrazine moiety is required.[4][5]

Synonyms:

-

(2-Ethylphenyl)hydrazine hydrochloride

-

Hydrazine, (2-ethylphenyl)-, monohydrochloride

-

o-Ethylphenylhydrazine Monohydrochloride

Physicochemical & Handling Properties

The physical characteristics of 2-Ethylphenylhydrazine hydrochloride dictate its storage and handling requirements. It is a hygroscopic and air/light-sensitive solid, necessitating careful storage under an inert atmosphere to maintain its integrity.[5][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃ClN₂ | [4][6][8] |

| Molecular Weight | 172.66 g/mol | [9][4][10] |

| Appearance | Almost white to beige or light yellow crystalline powder | [9][5][6] |

| Melting Point | 178-183 °C (decomposes) | [4][6][11] |

| Solubility | Soluble in water | [4][5][6][12] |

| Storage Conditions | Store at room temperature in a dark, dry place under an inert atmosphere | [5][6][10] |

| Sensitivity | Hygroscopic, Air & Light Sensitive | [4][6][7] |

Synthesis Methodologies: From Aniline to Hydrazine

The benchmark method for preparing aryl hydrazines like 2-Ethylphenylhydrazine hydrochloride involves a two-step process: the diazotization of an aniline precursor followed by a reduction of the resulting diazonium salt.[13]

Core Synthesis Pathway

The synthesis originates from the commercially available 2-ethylaniline.[2][13]

-

Diazotization: 2-ethylaniline is treated with hydrochloric acid and sodium nitrite at low temperatures (typically 0-10 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the thermal decomposition of the unstable diazonium intermediate.[11][13]

-

Reduction: The diazonium salt is then reduced to form the final hydrazine product. Several reducing agents can be employed, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common.[2][11][13] The choice of reductant can influence yield, purity, and process complexity.

Caption: General synthesis workflow for 2-Ethylphenylhydrazine HCl.

Experimental Protocol: Lab-Scale Synthesis via SnCl₂ Reduction

This protocol is a self-validating system based on established chemical principles for the synthesis of aryl hydrazines. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

-

2-Ethylaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Decolorizing Carbon

-

Celite

Procedure:

-

Aniline Salt Formation: In a reaction vessel equipped with a stirrer and thermometer, cool a solution of concentrated HCl and water to 0 °C. Add 2-ethylaniline dropwise while vigorously stirring. The formation of a thick suspension of the aniline hydrochloride salt is expected.[11]

-

Causality: This initial acid-base reaction protonates the aniline, making it soluble and ready for diazotization. The low temperature prevents premature side reactions.

-

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution to the aniline suspension over approximately 1.5 hours, ensuring the internal temperature is strictly maintained between 5-14 °C.[11]

-

Causality: The slow addition and strict temperature control are paramount to safely generate the diazonium salt and prevent its exothermic decomposition, which can be hazardous and would drastically lower the yield.

-

-

Reduction: Prepare a solution of SnCl₂·2H₂O in a 1:1 mixture of concentrated HCl and water. Add this reducing solution to the diazonium salt mixture over several hours, keeping the internal temperature between 5-10 °C.[11]

-

Causality: SnCl₂ is an effective reducing agent for diazonium salts. The reaction is highly exothermic, and slow addition is necessary to manage the reaction temperature and ensure a complete, controlled reduction to the hydrazine.

-

-

Isolation: After allowing the reaction to proceed for several hours (e.g., 15 hours), collect the resulting solid precipitate by filtration.[11]

-

Purification: Boil the crude solid in water with decolorizing carbon to remove colored impurities. Filter the hot solution through Celite to remove the carbon.[11]

-

Causality: Hot filtration is a standard technique for removing solid impurities. Decolorizing carbon has a high surface area that adsorbs colored byproducts.

-

-

Crystallization & Drying: Add concentrated HCl to the hot filtrate and cool the solution in an ice bath to induce crystallization. Filter the resulting tan plates and dry them in vacuo over a desiccant like phosphorous pentoxide.[11]

-

Causality: The addition of excess HCl and cooling reduces the solubility of the hydrochloride salt, forcing it to crystallize out of the solution, yielding the purified product.

-

Process Improvement: Continuous-Flow Synthesis

Recent advancements have demonstrated the synthesis of 2-Ethylphenylhydrazine hydrochloride using a continuous-flow reactor.[13][14] This approach offers significant advantages over traditional batch processing, including:

-

Enhanced Safety: Better control over reaction temperature and mixing, minimizing the risk of runaway reactions with the unstable diazonium intermediate.

-

Reduced Reaction Time: Total residence time can be reduced to under 31 minutes.[13][14]

-

Simplified Purification: In-situ extraction of impurities simplifies the workup process.[13]

Application in Drug Development: The Path to Etodolac

The primary industrial application of 2-Ethylphenylhydrazine hydrochloride is as a key intermediate in the synthesis of Etodolac.[1][3] The synthetic pathway involves the Fischer indole synthesis.

Caption: Synthetic progression from the starting material to Etodolac.

This compound serves as the foundational molecular scaffold onto which the rest of the Etodolac structure is built. Its precise structure is essential for forming the 7-ethyl-substituted indole core of the final active pharmaceutical ingredient (API).

Safety, Handling, and Toxicology

2-Ethylphenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions.[5] It is classified as harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and is suspected of causing cancer.[5][6][8] Furthermore, it is very toxic to aquatic life with long-lasting effects.[5][6]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Serious Eye Damage | H318: Causes serious eye damage |

| Carcinogenicity | H351: Suspected of causing cancer |

| STOT, Repeated Exposure | H372: Causes damage to organs through prolonged or repeated exposure |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects |

Source: PubChem, ChemScene[8][10]

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][7]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Handle under an inert gas (e.g., nitrogen or argon) and protect from moisture.[7]

-

Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place, away from incompatible materials.[5][6]

-

Disposal: This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations. Avoid release to the environment.[5][6][7]

References

-

2-Ethylphenylhydrazine hydrochloride - ChemBK. (n.d.). Retrieved from [Link]

-

Yu, M., et al. (2015). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development. Retrieved from [Link]

-

Synthesis of 2-Ethylphenylhydrazine Hydrochloride - PrepChem.com. (n.d.). Retrieved from [Link]

-

Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Journal of Atoms and Molecules. Retrieved from [Link]

-

Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride - ACS Publications. (2015). Retrieved from [Link]

-

Patel, V. R., & Desai, H. T. (2013). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Journal of Atoms and Molecules. Retrieved from [Link]

-

(2-Ethylphenyl)hydrazine hydrochloride - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

2-Ethylphenylhydrazine Hydrochloride - PubChem. (n.d.). Retrieved from [Link]

-

2-Ethylphenylhydrazine hydrochloride, 98% - Ottokemi. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]

- 2. scribd.com [scribd.com]

- 3. 2-Ethylphenylhydrazine hydrochloride | 58711-02-7 [chemicalbook.com]

- 4. 2-Ethylphenylhydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 5. China 2-Ethylphenyl hydrazine hydrochlorideï¼CAS# 58711-02-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Ethylphenylhydrazine Hydrochloride | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Ethylphenylhydrazine hydrochloride, 98% 19398-06-2 manufacturers in India | 2-Ethylphenylhydrazine hydrochloride, 98% - India with worldwide shipping [ottokemi.com]

- 10. chemscene.com [chemscene.com]

- 11. prepchem.com [prepchem.com]

- 12. CAS 19398-06-2: Hydrazine, (2-ethylphenyl)-, hydrochloride… [cymitquimica.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

2-Ethylphenylhydrazine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure and Application of 2-Ethylphenylhydrazine Hydrochloride

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive examination of 2-Ethylphenylhydrazine hydrochloride. This document moves beyond a simple data sheet to offer a deeper understanding of its molecular architecture, the rationale behind its synthesis, its critical role in forming heterocyclic structures, and the analytical methods used for its characterization. As a key building block in the synthesis of significant pharmaceutical agents, a thorough grasp of its properties and reactivity is paramount for innovation and process optimization.

Core Molecular Identity and Physicochemical Properties

2-Ethylphenylhydrazine hydrochloride is a substituted hydrazine salt, primarily recognized as a crucial intermediate in organic synthesis.[1] Its structure consists of a phenylhydrazine core with an ethyl group at the ortho (2-position) of the benzene ring. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

The compound typically appears as a white to beige or light-yellow crystalline powder.[2][3] It is soluble in water and hygroscopic, necessitating storage in an inert, dark environment.[3][4]

| Property | Value | Source(s) |

| CAS Number | 19398-06-2; 58711-02-7 | [2][5] |

| Molecular Formula | C₈H₁₃ClN₂ | [3] |

| Linear Formula | C₂H₅C₆H₄NHNH₂·HCl | [2] |

| Molecular Weight | 172.66 g/mol | [2] |

| Appearance | White to beige/light-yellow crystalline powder | [2][3] |

| Melting Point | 178-183 °C (decomposes) | [2][3][6] |

| Solubility | Soluble in water | [3][4] |

| SMILES | CCC1=CC=CC=C1NN.Cl | [7] |

| InChI | InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H | [7] |

Synthesis and Formation: From Aniline to Hydrazine

The benchmark method for preparing 2-Ethylphenylhydrazine hydrochloride involves a two-step process starting from 2-ethylaniline.[8][9] This pathway leverages classical diazonium chemistry, a cornerstone of aromatic synthesis.

Mechanism of Synthesis

The synthesis proceeds via two primary stages:

-

Diazotization: 2-Ethylaniline is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0–5 °C). This converts the primary aromatic amine into a diazonium salt intermediate. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[6][8] The choice of reductant can influence yield, purity, and waste profiles.[9] The final product is then isolated as its hydrochloride salt.

A high-yielding, continuous-flow process has also been developed, which significantly reduces residence time to under 31 minutes by optimizing heat and mass transfer, offering a scalable and efficient alternative to batch processing.[8][9]

Batch Synthesis Protocol (Stannous Chloride Reduction)

This protocol is a representative method for laboratory-scale synthesis.

-

Aniline Solution Preparation: A solution of concentrated hydrochloric acid and water is prepared and cooled to 0 °C in an ice bath. 2-ethylaniline is added dropwise under vigorous stirring, forming a thick suspension of the aniline hydrochloride salt.[6]

-

Diazotization: A solution of sodium nitrite in water is added slowly to the suspension, ensuring the internal temperature is maintained between 8 °C and 14 °C.[6] The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.

-

Reduction: A solution of stannous chloride dihydrate (SnCl₂·2H₂O) in a 1:1 mixture of concentrated HCl and water is added over several hours, keeping the internal temperature between 5 °C and 10 °C.[6] This step reduces the diazonium group to the hydrazine.

-

Isolation and Purification: After stirring for an extended period (e.g., 15 hours), the solid product is collected by filtration.[6] It is then purified by recrystallization, which may involve boiling in water with decolorizing carbon, filtering, and adding concentrated HCl to the filtrate to precipitate the purified hydrochloride salt.[6] The final product is dried in vacuo.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Ethylphenylhydrazine hydrochloride.

Core Application: The Fischer Indole Synthesis

2-Ethylphenylhydrazine hydrochloride is a cornerstone reagent for the Fischer indole synthesis, a powerful reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10] This reaction is fundamental in medicinal chemistry for creating the indole scaffold present in many pharmaceuticals, including the anti-inflammatory drug Etodolac.[11][12]

Reaction Mechanism

The mechanism is a sequence of acid-catalyzed transformations:

-

Hydrazone Formation: The phenylhydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[13]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[10]

-

[3][3]-Sigmatropic Rearrangement: The protonated enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step. This disrupts the aromaticity of the benzene ring to produce a di-imine intermediate.[10][14]

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the nitrogen atom to form a five-membered ring (an aminal).[13]

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis results in the formation of the stable, aromatic indole ring.[10]

Fischer Indole Synthesis Diagram

Caption: Mechanism of the Fischer Indole Synthesis.

Analytical Characterization of Molecular Structure

Confirming the identity and purity of 2-Ethylphenylhydrazine hydrochloride relies on standard spectroscopic techniques. The data below are predicted values based on the known molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (~6.8-7.5 ppm).- Ethyl CH₂: A quartet around 2.6 ppm.- Ethyl CH₃: A triplet around 1.2 ppm.- Hydrazine Protons (NH, NH₂): Broad signals, often exchangeable with D₂O, typically downfield. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the ~115-145 ppm range.- Ethyl CH₂: Signal around 25 ppm.- Ethyl CH₃: Signal around 15 ppm. |

| FT-IR (KBr) | - N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region.- Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.- Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).- Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (Free Base): A peak corresponding to the mass of the free base (C₈H₁₂N₂) at m/z 136.20.[15] |

Note: Actual spectral values can vary based on the solvent and instrument used. Spectral data is available for reference in databases like PubChem.[7]

Safety, Handling, and Regulatory Information

2-Ethylphenylhydrazine hydrochloride is a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Classification: The compound is classified as harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, is suspected of causing cancer, and causes damage to organs through prolonged or repeated exposure.[7] It is also very toxic to aquatic life with long-lasting effects.[3][4]

-

Personal Protective Equipment (PPE): Use of a chemical fume hood is mandatory.[16] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][16] A NIOSH-approved respirator should be used if dust formation is likely.[16]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) as the material is sensitive to air and light.[16] Avoid dust formation and prevent contact with skin, eyes, and clothing.[16]

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place.[3] The substance is hygroscopic.[3][4]

-

Disposal: This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[3][4] Avoid release to the environment.[4]

Conclusion

2-Ethylphenylhydrazine hydrochloride is more than a simple organic salt; it is an enabling reagent for complex chemical transformations. Its molecular structure, characterized by the ortho-ethyl substitution on the phenylhydrazine core, is pivotal to its reactivity, particularly in the Fischer indole synthesis. Understanding its synthesis from 2-ethylaniline, the rationale for specific reaction conditions, and the methods for its structural verification provides researchers with the necessary knowledge to utilize this compound effectively and safely. Its continued importance in the synthesis of Etodolac and other bioactive molecules underscores its lasting value in the field of drug development.

References

-

PrepChem.com. Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Available from: [Link]

-

Ottokemi. 2-Ethylphenylhydrazine hydrochloride, 98%. Available from: [Link]

-

ChemBK. 2-Ethylphenylhydrazine hydrochloride. Available from: [Link]

-

Organic Process Research & Development. Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Available from: [Link]

-

ACS Publications. Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Available from: [Link]

-

ProQuest. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Available from: [Link]

-

Research Bible. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Available from: [Link]

-

PubChem. 2-Ethylphenylhydrazine Hydrochloride. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Canadian Science Publishing. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Available from: [Link]

-

Scribd. A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Available from: [Link]

Sources

- 1. 2-Ethylphenylhydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 2. 2-Ethylphenylhydrazine hydrochloride, 98% 19398-06-2 manufacturers in India | 2-Ethylphenylhydrazine hydrochloride, 98% - India with worldwide shipping [ottokemi.com]

- 3. chembk.com [chembk.com]

- 4. China 2-Ethylphenyl hydrazine hydrochlorideï¼CAS# 58711-02-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. 2-Ethylphenylhydrazine hydrochloride | 58711-02-7 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Ethylphenylhydrazine Hydrochloride | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]

- 12. scribd.com [scribd.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. scbt.com [scbt.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylphenylhydrazine Hydrochloride from 2-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Synthetic Strategy

2-Ethylphenylhydrazine hydrochloride is a critical starting material for the synthesis of various pharmaceutically active agents.[1] Its production from 2-ethylaniline is a well-established process, yet requires careful control of reaction conditions to ensure high yield and purity. The primary synthetic route involves a two-step process: the diazotization of 2-ethylaniline followed by the reduction of the resulting diazonium salt.[1][2][3] This guide will focus on this benchmark method, exploring the nuances of reagent selection and process optimization.

Reaction Mechanism: From Amine to Hydrazine

The conversion of 2-ethylaniline to 2-ethylphenylhydrazine hydrochloride proceeds through two key transformations:

-

Diazotization: The process begins with the conversion of the primary aromatic amine, 2-ethylaniline, into a diazonium salt.[4][5] This reaction is typically carried out in a cold, acidic solution where sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ.[4][5] The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid under acidic conditions, then attacks the nucleophilic amino group of 2-ethylaniline.[4][5][6] A series of proton transfers and the elimination of water results in the formation of the 2-ethyldiazonium chloride intermediate.[5] Maintaining a low temperature (typically 0-5 °C) is crucial during this step, as diazonium salts can be unstable and may decompose at higher temperatures.

-

Reduction: The 2-ethyldiazonium salt is then reduced to form the corresponding hydrazine derivative.[1] Various reducing agents can be employed, with common choices including stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃).[1][2][3] The selection of the reducing agent can impact the overall yield, purity, and waste profile of the synthesis.[1][2] This guide will detail protocols using both of these common reductants.

Caption: Overall synthetic pathway from 2-ethylaniline to 2-ethylphenylhydrazine hydrochloride.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of 2-ethylphenylhydrazine hydrochloride. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

This method is a classic and reliable approach for the preparation of aryl hydrazines.[3]

Materials and Reagents:

-

2-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Decolorizing Carbon

-

Celite®

Procedure:

-

Preparation of 2-Ethylaniline Hydrochloride Suspension: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, a solution of concentrated hydrochloric acid and water is prepared and cooled to 0 °C in an ice bath.[3] 2-ethylaniline is then added dropwise to the vigorously stirred solution, resulting in a thick suspension of 2-ethylaniline hydrochloride.[3]

-

Diazotization: A solution of sodium nitrite in water is added to the suspension over a period of 1.5 hours, while carefully maintaining the internal temperature between 8 °C and 14 °C.[3]

-

Reduction: A solution of stannous chloride dihydrate in a 1:1 mixture of concentrated hydrochloric acid and water is added to the reaction mixture over 5 hours. The internal temperature must be kept between 5 °C and 10 °C during this addition.[3]

-

Isolation and Purification: After stirring for an additional 15 hours, the solid product is collected by filtration.[3] The crude product is then boiled in water with decolorizing carbon.[3] The hot solution is filtered through Celite, and concentrated hydrochloric acid is added to the filtrate.[3] The solution is then cooled in an ice bath for 30 minutes to induce crystallization.[3] The resulting tan plates are filtered and dried in vacuo over phosphorous pentoxide.[3]

This method offers an alternative to the use of tin salts and has been shown to produce high yields.[2][7]

Materials and Reagents:

-

2-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

Diazotization: A diazonium salt of 2-ethylaniline is prepared by reacting it with sodium nitrite and hydrochloric acid at a low temperature, similar to the procedure described in Protocol 1.[2][7]

-

Reduction: The freshly prepared diazonium salt solution is then reduced using a solution of sodium sulfite.[2] Concentrated sulfuric acid is also utilized in this reduction step.[2][7] The reaction is typically carried out at a controlled temperature to ensure a clean and efficient conversion.

-

Isolation: The resulting 2-ethylphenylhydrazine hydrochloride precipitates from the reaction mixture as a solid and can be isolated by filtration.[2][7] This method has been reported to yield a pure solid without the need for extensive purification.[2][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL - ProQuest [proquest.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Significance of an Essential Intermediate

An In-depth Technical Guide to the Formation Mechanism of 2-Ethylphenylhydrazine Hydrochloride

This guide provides a comprehensive examination of the chemical principles and practical methodologies underlying the synthesis of 2-ethylphenylhydrazine hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the causality behind the reaction mechanism, ensuring a deep and applicable understanding of the process.

2-Ethylphenylhydrazine hydrochloride is a critical starting material in the synthesis of various heterocyclic compounds, most notably in the pharmaceutical industry. It serves as a key precursor for the production of 7-ethyltryptophol, which is an essential intermediate for the anti-inflammatory drug Etodolac.[1][2][3][4] The reliable and high-yield synthesis of this hydrazine derivative is therefore of considerable importance. The formation is a classic example of a two-step synthetic sequence common in aromatic chemistry: the diazotization of a primary aniline followed by a controlled reduction.

Synthetic Pathway Overview

The synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline is achieved through a robust two-stage process:

-

Diazotization: The primary aromatic amine, 2-ethylaniline, is converted into a diazonium salt intermediate (2-ethylbenzenediazonium chloride). This reaction is performed in a cold, acidic medium.[1][2][5][6]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. The final product is isolated as a stable hydrochloride salt.[5][6]

This guide will dissect the mechanistic intricacies and experimental rationale of each stage.

Part 1: The Mechanism of Diazotization

Diazotization is the foundational step, converting the nucleophilic amino group of 2-ethylaniline into a highly versatile diazonium group, an excellent leaving group.

Core Principles & Rationale

The reaction involves treating a primary aromatic amine with nitrous acid (HNO₂) in the presence of a strong mineral acid.[7][8]

-

In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl).[9][10] This ensures a continuous and controlled supply of the reagent.

-

Temperature Control (Trustworthiness Pillar): The reaction is critically maintained at low temperatures, typically between 0°C and 5°C.[11] Aromatic diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, releasing nitrogen gas.[9] Strict temperature control is a self-validating checkpoint for a successful and safe reaction.

Detailed Mechanistic Steps

-

Formation of the Electrophile: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺) . This is the key reactive species that attacks the amine.[7][9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-ethylaniline's amino group acts as a nucleophile, attacking the nitrosonium ion.

-

Proton Transfers & Dehydration: A series of proton transfer steps and the elimination of a water molecule lead to the formation of the stable 2-ethylbenzenediazonium ion.[7] The chloride ion from the hydrochloric acid serves as the counter-ion, yielding the diazonium salt.

Visualization: Diazotization of 2-Ethylaniline

Caption: Figure 1: Mechanism of 2-Ethylaniline Diazotization.

Part 2: The Mechanism of Reduction

The reduction of the diazonium salt is the crucial step that forms the hydrazine moiety. The choice of reducing agent is a key experimental decision that impacts yield, purity, and operational simplicity.

Comparative Analysis of Reducing Agents

Several reagents can effect this transformation. A comparison of the most common choices provides insight into process optimization.

| Reducing Agent | Typical Yield | Key Advantages | Key Disadvantages |

| Sodium Sulfite (Na₂SO₃) | 90-95%[3] | High yield, cost-effective, clean reaction.[1][2] | Can form tars if conditions (pH) are not controlled.[1][2] |

| Tin(II) Chloride (SnCl₂) | 60-62%[3] | Classic, well-established method.[11][12] | Lower yield, generates tin-based waste, more expensive. |

Expertise & Experience Pillar: While tin(II) chloride is a historically significant reagent, modern, high-efficiency syntheses favor sodium sulfite in an acidic medium (often with H₂SO₄ or HCl).[1][2] This combination consistently delivers superior yields and a purer product, making it the preferred industrial method.[13]

Detailed Mechanism (Using Sodium Sulfite)

The reduction with sodium sulfite is a more complex process than a simple electron transfer. It proceeds through a sulfonated intermediate.

-

Nucleophilic Addition: The sulfite ion adds to the terminal nitrogen of the diazonium salt, forming a diazosulfonate intermediate.

-

Reduction & Rearrangement: The diazosulfonate undergoes reduction and rearrangement.

-

Acid Hydrolysis: The crucial final step involves hydrolysis in a strong acid (HCl or H₂SO₄), which cleaves the sulfonate group and protonates the hydrazine to form the stable hydrochloride salt.

Visualization: Reduction of Diazonium Salt

Caption: Figure 2: Reduction of Diazonium Salt to Hydrazine.

Part 3: Experimental Protocol (High-Yield Method)

This protocol is a synthesis of established, high-yield procedures and represents a self-validating system for laboratory-scale preparation.[1][3][11]

Materials & Equipment

-

2-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

-

Magnetic stirrer with cooling bath

-

Standard laboratory glassware

-

Büchner funnel and filter paper

Step-by-Step Methodology

Stage 1: Diazotization

-

Preparation of Amine Salt: In a flask equipped with a stirrer and placed in an ice-salt bath, add 2-ethylaniline (1.0 mole) to a solution of concentrated HCl (2.5 moles) in water. Stir vigorously to form a fine slurry of 2-ethylaniline hydrochloride. Maintain the temperature at 0-5°C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 moles) in water. Add this solution dropwise to the stirred aniline salt slurry over 1.5 hours. Critical Checkpoint: The internal temperature must be maintained between 0°C and 10°C throughout the addition. Use starch-iodide paper to test for a slight excess of nitrous acid. The formation of a 2-ethylbenzenediazonium chloride solution is observed.

Stage 2: Reduction and Isolation

-

Preparation of Reducing Solution: In a separate, large vessel, prepare a solution of sodium sulfite (2.0 moles) in water. Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the sodium sulfite solution. The temperature should be kept below 10°C.

-

Reduction: Once the addition is complete, slowly and carefully add concentrated H₂SO₄ (2.0 moles) to the mixture. Allow the reaction to stir and warm to 70-75°C for 3 hours.[1]

-

Precipitation and Isolation: Cool the reaction mixture in an ice bath. The 2-ethylphenylhydrazine hydrochloride will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of chilled, concentrated HCl to remove impurities.[3]

-

Drying: Dry the tan to white solid product in a vacuum oven or desiccator over a suitable drying agent (e.g., phosphorous pentoxide) to a constant weight.[11]

Expected Outcome: A tan or light white crystalline solid with a melting point of approximately 181-183°C.[3][11] The typical yield for this optimized process is 92-95%.[1][2][13]

References

-

PrepChem. (n.d.). Synthesis of 2-Ethylphenylhydrazine Hydrochloride. PrepChem.com. Retrieved from [Link]

-

Yu, L., et al. (2015). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development. Retrieved from [Link]

-

Various Authors. (2015). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. ResearchGate. Retrieved from [Link]

-

Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Scribd. Retrieved from [Link]

-

Patel, V. R., & Desai, H. T. (2013). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. ProQuest. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Hofmann, J., Jasch, H., & Heinrich, M. R. (2012). Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air. The Journal of Organic Chemistry. Retrieved from [Link]

-

Barros, A. G., et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐arylhydrazides from anilines. Retrieved from [Link]

-

Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2 Ethyl Phenyl Hydrazine Hydrochloride A Key Starting Material For 7 Ethyl Tryptophol PDF. Scribd. Retrieved from [Link]

-

ResearchGate. (2012). ChemInform Abstract: Regioselective Radical Arylation of Anilines with Arylhydrazines. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Organic Letters. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Retrieved from [Link]

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Progressive Colorants. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

-

Research Bible. (2013). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]

-

Scientific Laboratory Supplies Ltd. (n.d.). 2-Ethylphenylhydrazine hydroch | 393916-10G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL - ProQuest [proquest.com]

- 3. scribd.com [scribd.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. Diazotization Reaction Mechanism [unacademy.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. prepchem.com [prepchem.com]

- 12. scielo.br [scielo.br]

- 13. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL [paper.researchbib.com]

Physical and chemical properties of 2-Ethylphenylhydrazine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethylphenylhydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethylphenylhydrazine hydrochloride (CAS No: 19398-06-2, 58711-02-7). As a crucial intermediate in modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac, a thorough understanding of its characteristics is paramount for researchers, process chemists, and quality control analysts.[1][2] This document delineates its structural features, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it provides detailed, field-proven protocols for its characterization and safe handling, designed to ensure both scientific integrity and operational safety.

Core Molecular and Physical Properties

2-Ethylphenylhydrazine hydrochloride is the salt form of (2-ethylphenyl)hydrazine, a substitution that significantly enhances the compound's stability and handling characteristics.[3][4] Unlike the free base, which is more susceptible to aerial oxidation, the hydrochloride salt is a more robust solid, making it the preferred form for storage and many synthetic applications.[3][5]

From an application standpoint, the physical properties of a raw material dictate its suitability for specific reaction conditions and formulation processes. The crystalline nature and melting point are primary indicators of purity, while solubility dictates solvent selection for both synthesis and analysis.

Summary of Physicochemical Data

The fundamental physical and chemical identifiers for 2-Ethylphenylhydrazine hydrochloride are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19398-06-2; 58711-02-7 | [6] |

| Molecular Formula | C₈H₁₃ClN₂ | [7] |

| Molecular Weight | 172.66 g/mol | [8] |

| Appearance | White to beige or light yellow crystalline powder | [7][8] |

| Melting Point | ~178 °C (with decomposition) | [8][9] |

| Solubility | Soluble in water | [7] |

| Sensitivity | Hygroscopic | [7] |

| Storage | 2-8°C, under inert atmosphere | [9] |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical quality attribute. A sharp, well-defined melting range is indicative of high purity. A broad melting range (>2 °C) or a melting point significantly lower than the reference value often suggests the presence of impurities or residual solvents, which can have detrimental effects on subsequent reaction yields and impurity profiles. The decomposition observation is key; it indicates thermal instability at the melting point.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual moisture, as its hygroscopic nature can depress the melting point.[7] Gently crush a small amount of the crystalline powder into a fine dust.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-15 °C/min) to approach the expected melting point (e.g., to ~165 °C).

-

Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium. This slow rate is crucial for accurately observing the onset of melting and the completion of the liquid phase transition.

-

-

Observation: Record the temperature at which the first drop of liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Note any color changes or gas evolution, which confirms decomposition.

Sources

- 1. 2-Ethylphenylhydrazine hydrochloride | 58711-02-7 [chemicalbook.com]

- 2. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]

- 6. 2-Ethylphenylhydrazine Hydrochloride | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 2-Ethylphenylhydrazine hydrochloride, 98% 19398-06-2 manufacturers in India | 2-Ethylphenylhydrazine hydrochloride, 98% - India with worldwide shipping [ottokemi.com]

- 9. 2-Ethylphenylhydrazine hydrochloride | 19398-06-2 [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 2-Ethylphenylhydrazine Hydrochloride in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-ethylphenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted approach for researchers, chemists, and drug development professionals. In the absence of extensive published quantitative data, this guide synthesizes available qualitative information, outlines the governing physicochemical principles of solubility for organic hydrochloride salts, and provides a rigorous, self-validating experimental protocol for the precise determination of its solubility in various organic solvents. This guide is structured to empower researchers with both the theoretical foundation and the practical tools necessary to effectively manage and utilize 2-ethylphenylhydrazine hydrochloride in their work.

Introduction: The Significance of Solubility in Synthesis and Development

2-Ethylphenylhydrazine hydrochloride (CAS No: 19398-06-2, 58711-02-7) is a crucial building block, most notably in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The efficiency of its use in synthetic routes and its subsequent purification are intrinsically linked to its solubility in various organic media. A thorough understanding of its solubility profile allows for:

-

Optimal Solvent Selection: Choosing solvents that ensure complete dissolution for homogeneous reaction conditions or, conversely, selecting anti-solvents for efficient crystallization and purification.

-

Process Optimization: Controlling concentration to maximize reaction rates and yields while minimizing side reactions.

-

Impurity Control: Developing effective purification strategies based on differential solubility between the product and impurities.

-

Formulation Development: Providing foundational data for the development of stable and bioavailable drug products.

This guide addresses the current information gap by providing a framework for both understanding and experimentally determining the solubility of this important compound.

Physicochemical Properties and Known Solubility Profile

2-Ethylphenylhydrazine hydrochloride is a white to off-white crystalline solid.[1] As a hydrochloride salt of an organic base, its solubility is governed by the interplay between the ionic nature of the salt and the organic character of the 2-ethylphenylhydrazine moiety.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃ClN₂ | [1][2] |

| Molecular Weight | 172.66 g/mol | [1][2] |

| Melting Point | ~178 °C (decomposes) | [1] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Water Solubility | Soluble | [1][3] |

| Organic Solubility (Qualitative) | Moderately soluble in polar solvents (e.g., ethanol); less soluble in nonpolar media. | [1] |

The presence of the hydrochloride group imparts significant polarity, making it readily soluble in water.[1][3] For organic solvents, a "like dissolves like" principle is a useful starting point. The molecule possesses both a polar hydrazine hydrochloride group and a nonpolar ethylphenyl group, suggesting a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and have high dielectric constants, which helps to solvate the ions of the salt. Qualitative data indicates "moderate solubility" in ethanol.[1] Structurally similar compounds like phenylhydrazine hydrochloride are also known to be soluble in ethanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to effectively solvate the charged ions of the hydrochloride salt, leading to poor solubility, as qualitatively noted.[1]

Theoretical Framework: Factors Governing Solubility of Organic Salts

The dissolution of a crystalline salt like 2-ethylphenylhydrazine hydrochloride in an organic solvent is a thermodynamically controlled process. The overall Gibbs free energy of dissolution (ΔG_dissolution) must be negative for dissolution to occur spontaneously. This is governed by the enthalpy (ΔH_dissolution) and entropy (ΔS_dissolution) of the process.

ΔG_dissolution = ΔH_dissolution - TΔS_dissolution

This process can be broken down into three key energetic steps:

-

Lattice Energy (Endothermic): Energy required to break the ionic bonds holding the 2-ethylphenylhydrazine hydrochloride crystal lattice together.

-

Solvation Energy (Exothermic): Energy released when the dissociated ions interact with the solvent molecules.

-

Solvent Reorganization Energy (Endothermic): Energy required to disrupt the intermolecular forces between solvent molecules to create a cavity for the solute.

The interplay of these factors, influenced by both solute and solvent properties, dictates the extent of solubility.[5][6][7][8][9]

Key Influencing Factors:

-

Solvent Polarity and Dielectric Constant: Higher polarity and dielectric constants are better at stabilizing the separated ions, favoring dissolution.[5]

-

Hydrogen Bonding: Protic solvents that can act as hydrogen bond donors are particularly effective at solvating the chloride anion.

-

Molecular Size and Shape: Both solute and solvent size can affect how easily the solute can be accommodated within the solvent structure.[10]

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[5][6] This provides additional energy to overcome the lattice energy.

The following diagram illustrates the relationship between these core properties.

Caption: Factors influencing the solubility of 2-ethylphenylhydrazine HCl.

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

Given the lack of quantitative data, an experimental approach is necessary. The "Shake-Flask" method is the gold standard for determining equilibrium solubility, as recommended by the World Health Organization (WHO) and other regulatory bodies for its reliability.[11][12] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the solubility. The concentration is then determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[13][14]

Materials and Equipment

-

2-Ethylphenylhydrazine Hydrochloride (solid)

-

Selected organic solvents (HPLC grade)

-

Orbital shaker with temperature control

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Validated HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Stock Standard for HPLC Calibration:

-

Accurately weigh a known amount of 2-ethylphenylhydrazine hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or a mobile phase component) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 2-ethylphenylhydrazine hydrochloride to a series of vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A preliminary test can help estimate the required amount.[11]

-

Accurately add a known volume of the desired organic solvent to each vial. Prepare at least three replicates for each solvent.

-

Place the sealed vials in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[11]

-

-

Establishing Equilibrium (Self-Validation Step):

-

To ensure equilibrium is reached, take samples at various time points (e.g., 24, 48, and 72 hours).[11]

-

At each time point, briefly stop agitation and allow the solid to settle.

-

Withdraw a small aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into an HPLC vial. This step is critical to separate the dissolved solute from any undissolved solid particles.[13]

-

Dilute the filtrate with a known volume of solvent if necessary to bring the concentration within the HPLC calibration range.

-

-